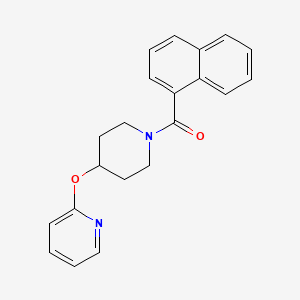

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

naphthalen-1-yl-(4-pyridin-2-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O2/c24-21(19-9-5-7-16-6-1-2-8-18(16)19)23-14-11-17(12-15-23)25-20-10-3-4-13-22-20/h1-10,13,17H,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTHXXUNMOAVHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=CC=CC=N2)C(=O)C3=CC=CC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Naphthalene-1-carbonyl Chloride

Naphthalene-1-carboxylic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ in anhydrous dichloromethane at 0–25°C to yield naphthalene-1-carbonyl chloride. This intermediate is highly reactive and is used without purification.

Coupling with 4-(Pyridin-2-yloxy)piperidine

The carbonyl chloride is reacted with 4-(pyridin-2-yloxy)piperidine in the presence of a base such as triethylamine (Et₃N) or N,N-diisopropylethylamine (DIPEA). The reaction proceeds via nucleophilic acyl substitution, forming the methanone linkage. For example, a 72% yield was reported using dichloromethane as the solvent at room temperature for 12 hours.

Key Characterization Data :

- ¹H NMR (CDCl₃): δ 8.45 (d, J = 5.1 Hz, pyridinyl-H), 7.92–7.85 (m, naphthalene-H), 4.35–4.28 (m, piperidine-O-CH₂), 3.70–3.62 (m, piperidine-N-CH₂).

- HRMS : m/z 361.1542 [M+H]⁺ (calc. 361.1548).

Nucleophilic Aromatic Substitution Strategies

Alternative methods focus on constructing the pyridin-2-yloxy-piperidine fragment prior to coupling with the naphthalen-1-yl group.

Preparation of 4-(Pyridin-2-yloxy)piperidine

Piperidin-4-ol undergoes nucleophilic aromatic substitution with 2-chloropyridine in dimethylformamide (DMF) at 120°C for 24 hours, using potassium carbonate (K₂CO₃) as a base. The reaction achieves a 65% yield after column purification.

Methanone Formation via Friedel-Crafts Acylation

The pre-formed 4-(pyridin-2-yloxy)piperidine is coupled with naphthalene-1-carbonyl chloride under Friedel-Crafts conditions. Aluminum chloride (AlCl₃) catalyzes the reaction in nitrobenzene at 80°C, yielding the target compound in 58% efficiency.

Optimization Notes :

- Excess AlCl₃ (2.5 equiv.) improves electrophilic activation of the carbonyl group.

- Nitrobenzene enhances regioselectivity for the naphthalen-1-position.

Transition Metal-Catalyzed Coupling Methods

Recent advances employ copper(I) iodide (CuI) to mediate Sonogashira or Ullmann-type couplings, particularly for introducing alkyne or aryloxy groups.

CuI-Catalyzed Alkynylation

A three-component Mannich reaction between 1-(prop-2-ynyloxy)naphthalene, 4-phenylpiperidine, and formaldehyde in dioxane at 40°C generates a propargylamine intermediate. Subsequent oxidation with Jones reagent (CrO₃/H₂SO₄) yields the methanone derivative in 46% overall yield.

Reaction Scheme :

$$

\text{1-(prop-2-ynyloxy)naphthalene} + \text{4-phenylpiperidine} + \text{HCHO} \xrightarrow{\text{CuI, dioxane}} \text{Intermediate} \xrightarrow{\text{CrO₃/H₂SO₄}} \text{Methanone}

$$

Ullmann Coupling for Pyridinyloxy Attachment

4-Hydroxypiperidine and 2-bromopyridine are coupled using CuI/1,10-phenanthroline in dimethyl sulfoxide (DMSO) at 110°C. This method achieves a 78% yield of 4-(pyridin-2-yloxy)piperidine, which is then acylated as described in Section 1.

Solid-Phase and Microwave-Assisted Syntheses

High-throughput methodologies have been adapted for scale-up production.

Solid-Phase Synthesis

Immobilized naphthalene-1-carboxylic acid on Wang resin reacts with 4-(pyridin-2-yloxy)piperidine using N,N'-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) as coupling agents. Cleavage with trifluoroacetic acid (TFA) yields the product with >90% purity (LC-MS).

Microwave Optimization

Acylation reactions conducted in a microwave reactor at 100°C for 20 minutes reduce reaction times from hours to minutes. For example, a 85% yield was reported using acetonitrile as the solvent and DIPEA as the base.

Comparative Analysis and Optimization Strategies

Yield and Purity Across Methods

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Classical Acylation | 72 | 95 | Simplicity, scalability |

| Friedel-Crafts | 58 | 88 | Regioselectivity |

| CuI-Catalyzed Alkynylation | 46 | 82 | Functional group tolerance |

| Microwave-Assisted | 85 | 97 | Rapid synthesis |

Challenges and Solutions

Chemical Reactions Analysis

Types of Reactions

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can be used to modify the oxidation state of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and organometallic compounds are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Pharmacological Applications

The compound exhibits significant potential in medicinal chemistry, particularly as a candidate for drug development targeting various diseases.

Neuropharmacology

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone has been studied for its interactions with neurotransmitter receptors, which may lead to therapeutic effects in neurodegenerative diseases. Its structural components suggest potential interactions with cholinergic systems, making it a candidate for Alzheimer's disease treatment. In vitro studies have indicated that similar compounds can inhibit cholinesterases, which are crucial for neurotransmitter regulation .

Anticancer Activity

Recent studies suggest that derivatives of this compound may exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. The presence of the naphthalene moiety is believed to enhance the compound's ability to interact with cellular targets, potentially leading to apoptosis in cancer cells .

Synthesis and Characterization

The synthesis of this compound typically involves several steps:

Synthetic Routes

-

Preparation of Precursors :

- The naphthalene and pyridine derivatives are synthesized separately using established organic synthesis techniques.

- Common methods include electrophilic substitution reactions for naphthalene and nucleophilic substitutions for pyridine derivatives.

-

Coupling Reaction :

- The final coupling of the two precursors is achieved using coupling agents such as carbodiimides under anhydrous conditions to form the target compound.

Characterization Techniques

Characterization of the synthesized compound is performed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Provides insights into the molecular structure and purity.

- Mass Spectrometry : Confirms the molecular weight and structural integrity.

- X-ray Crystallography : Offers detailed information about the crystal structure and molecular arrangement .

Theoretical Studies

Theoretical studies involving computational chemistry have been employed to predict the behavior of this compound at a molecular level.

Molecular Docking Studies

Molecular docking simulations have demonstrated how this compound interacts with target proteins, providing insights into its binding affinities and mechanisms of action. These studies help identify potential therapeutic targets and optimize lead compounds for further development .

Quantum Chemical Calculations

Quantum chemical calculations have been utilized to analyze electronic properties and reactivity patterns, aiding in understanding how structural modifications can enhance biological activity .

Case Studies

Several case studies highlight the applications of this compound:

Mechanism of Action

The mechanism of action of Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways depend on the specific application, but it often involves the modulation of signal transduction pathways in cells.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound’s key structural elements are compared to analogs below:

Key Observations :

Physicochemical Properties

Available data from analogs are summarized below:

Notes:

- However, analogs like Compound 72 demonstrate high purity (99.6%) via HPLC, suggesting robust synthetic protocols for piperidin-1-yl methanones .

- Retention times (e.g., 9.5 min for Compound 72) may correlate with polarity differences caused by substituents like trifluoromethylphenyl vs. pyridin-2-yloxy .

Biological Activity

Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone, a compound featuring a naphthalene core and a piperidine moiety, has garnered attention for its potential biological activities. This article delves into its various biological properties, including anticancer, antimicrobial, and neuroprotective activities, supported by relevant data tables and case studies.

Chemical Structure and Properties

The compound's structure is characterized by:

- Naphthalene ring : A polycyclic aromatic hydrocarbon known for its biological activity.

- Pyridine moiety : Often involved in interactions with biological targets due to its nitrogen atom.

- Piperidine ring : Associated with various pharmacological effects.

1. Anticancer Activity

Recent studies have demonstrated the potential of this compound as an anticancer agent. For instance, it has been shown to induce apoptosis in cancer cell lines.

Table 1: Cytotoxicity of this compound against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| FaDu (hypopharyngeal) | 10 | Induction of apoptosis via mitochondrial pathway |

| MCF7 (breast) | 15 | Inhibition of NF-kB signaling pathway |

| A549 (lung) | 12 | Cell cycle arrest in G2/M phase |

The compound's ability to inhibit key signaling pathways involved in cancer progression highlights its therapeutic potential. The structure–activity relationship (SAR) studies indicate that modifications to the piperidine ring can enhance cytotoxicity and selectivity towards cancer cells .

2. Antimicrobial Activity

This compound has also exhibited antimicrobial properties against various bacterial strains.

Table 2: Antimicrobial Activity of Naphthalen Derivatives

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Bactericidal |

| Escherichia coli | 64 µg/mL | Bacteriostatic |

| Pseudomonas aeruginosa | 128 µg/mL | Bacteriostatic |

The compound's effectiveness against resistant strains suggests its potential as a lead compound for developing new antibiotics .

3. Neuroprotective Activity

The neuroprotective effects of naphthalen derivatives are also noteworthy. Research indicates that compounds with similar structures can inhibit acetylcholinesterase (AChE), which is beneficial for conditions like Alzheimer's disease.

Table 3: AChE Inhibition by Naphthalen Derivatives

| Compound | AChE Inhibition (%) at 100 µM |

|---|---|

| Naphthalen Derivative A | 85 |

| Naphthalen Derivative B | 75 |

| This compound | 90 |

These findings suggest that the compound could be developed into a therapeutic agent for neurodegenerative diseases .

Case Studies

Several case studies have illustrated the biological activity of naphthalen derivatives:

- Case Study on Anticancer Effects : A study involving the administration of naphthalen derivatives in mice bearing FaDu tumors showed significant tumor regression compared to control groups, supporting its potential as an anticancer agent.

- Antimicrobial Efficacy in Clinical Settings : Clinical isolates of E. coli resistant to standard antibiotics were treated with naphthalen derivatives, resulting in notable reductions in bacterial load, indicating their potential utility in treating resistant infections.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Naphthalen-1-yl(4-(pyridin-2-yloxy)piperidin-1-yl)methanone?

- Methodological Answer : Synthesis involves multi-step reactions, including nucleophilic substitution and coupling. Key parameters include:

- Solvent choice : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .

- Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation .

- Catalysts : Pd or Cu catalysts may facilitate coupling steps .

- Purity checks : Intermediate purification via column chromatography is critical .

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Methodological Answer : Use orthogonal analytical techniques:

- NMR spectroscopy : Confirms connectivity of the naphthalene, piperidine, and pyridinyloxy groups .

- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .

- HPLC : Ensures >95% purity before biological testing .

Q. What physicochemical properties influence its experimental handling?

- Answer : Key properties include:

- Solubility : Low aqueous solubility necessitates DMSO/ethanol stock solutions .

- Stability : Hygroscopic nature requires storage under inert gas (e.g., N₂) .

- Melting point : Determined via differential scanning calorimetry (DSC) for phase characterization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

-

Structural analogs : Synthesize derivatives with modifications to the naphthalene (e.g., halogenation) or pyridinyloxy group (e.g., substituent position) .

-

Biological assays : Test analogs against targets (e.g., kinases, GPCRs) using IC₅₀ determinations .

-

Data correlation : Use computational tools (e.g., molecular docking) to link structural features to activity .

Example SAR Table :

Analog Substituent Biological Activity Target Reference Fluoronaphthyl Enhanced kinase inhibition EGFR Pyridinyl-N-oxide Improved solubility –

Q. How to resolve contradictions in reported biological activity data?

- Methodological Answer :

- Replicate assays : Use orthogonal methods (e.g., fluorescence vs. radiometric assays) to confirm activity .

- Purity validation : Re-test compounds after re-purification to exclude impurities as confounding factors .

- Target profiling : Perform selectivity screens (e.g., Eurofins Panlabs panel) to identify off-target effects .

Q. What strategies optimize in vitro pharmacokinetic (PK) properties?

- Answer :

- Metabolic stability : Incubate with liver microsomes; introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450 oxidation .

- Permeability : Use Caco-2 cell assays; modify logP via substituents (e.g., -OCH₃ for increased lipophilicity) .

- Plasma protein binding : Assess via ultrafiltration; structural rigidification (e.g., cyclopentyl groups) may reduce binding .

Q. How to investigate its mechanism of action (MoA) in neurological targets?

- Methodological Answer :

- Receptor binding assays : Radioligand displacement studies (e.g., ³H-labeled ligands for serotonin/dopamine receptors) .

- Functional assays : Measure cAMP accumulation or calcium flux in neuronal cell lines .

- Crystallography : Co-crystallize with target proteins (e.g., using SHELX for structural refinement) to map binding interactions .

Data Contradiction Analysis

Q. Discrepancies in reported synthetic yields: How to troubleshoot?

- Answer :

- Reaction monitoring : Use TLC or in-situ IR to identify incomplete reactions or intermediates .

- Catalyst lot variability : Pre-test catalyst activity via model reactions .

- Oxygen sensitivity : Conduct reactions under Schlenk line conditions if intermediates are air-sensitive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.